Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-5-methyl-1,2-oxazol-3-ol

Lipophilicity Drug-likeness Membrane permeability

4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7; synonym 4-ethyl-5-methylisoxazol-3-ol) is a trisubstituted isoxazol-3-ol heterocycle with molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol. The compound belongs to the 3-isoxazolol family, a privileged scaffold recognized as a carboxylic acid bioisostere widely exploited in neuroactive GABAergic and glutamatergic ligand design.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 932-12-7
Cat. No. B2487815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-methyl-1,2-oxazol-3-ol
CAS932-12-7
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESCCC1=C(ONC1=O)C
InChIInChI=1S/C6H9NO2/c1-3-5-4(2)9-7-6(5)8/h3H2,1-2H3,(H,7,8)
InChIKeyKXGZTAWPKXXEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7): Physicochemical Identity and Comparator Landscape


4-Ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7; synonym 4-ethyl-5-methylisoxazol-3-ol) is a trisubstituted isoxazol-3-ol heterocycle with molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol . The compound belongs to the 3-isoxazolol family, a privileged scaffold recognized as a carboxylic acid bioisostere widely exploited in neuroactive GABAergic and glutamatergic ligand design [1]. It exists as a tautomeric equilibrium between the 3-hydroxyisoxazole (enol) and 3-isoxazolone (keto) forms, a property shared with its closest structural analogs. The compound is commercially available as a research chemical and synthetic building block, with typical purity specifications of ≥95% . Its immediate comparators include hymexazol (5-methylisoxazol-3-ol; CAS 10004-44-1), its regioisomer 5-ethyl-4-methyl-1,2-oxazol-3-one (CAS 51671-62-6), and the parent scaffold isoxazol-3-ol (CAS 5777-20-8).

Why 4-Ethyl-5-methyl-1,2-oxazol-3-ol Cannot Be Replaced by Hymexazol or Its Regioisomer in Structure-Dependent Applications


Generic substitution among isoxazol-3-ol derivatives fails because even minor alterations in the alkyl substitution pattern produce measurable, consequential shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that govern membrane permeability, solubility, and target recognition [1]. The 4-ethyl-5-methyl substitution pattern of the target compound creates a distinct physicochemical profile that cannot be replicated by hymexazol (which lacks the 4-ethyl group), the regioisomer 5-ethyl-4-methyl-1,2-oxazol-3-one (where swapping ethyl and methyl positions alters LogP by approximately 0.35 units and TPSA by ~8 Ų), or the parent isoxazol-3-ol scaffold (which is substantially more polar). In drug discovery and agrochemical lead optimization programs where isoxazol-3-ols serve as carboxylic acid bioisosteres, these differences directly impact ADME profiles and biological target engagement [2]. For synthetic chemists utilizing this compound as a building block, the specific 4-ethyl-5-methyl arrangement dictates the regiochemical outcome of further derivatization reactions, making direct substitution with positional isomers chemically non-equivalent .

Quantitative Differentiation of 4-Ethyl-5-methyl-1,2-oxazol-3-ol Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Comparison of 4-Ethyl-5-methyl-1,2-oxazol-3-ol vs. Hymexazol (5-Methylisoxazol-3-ol)

The target compound 4-Ethyl-5-methyl-1,2-oxazol-3-ol exhibits an XLogP3 value of 0.9 , representing an increase of approximately 0.62 log units compared to hymexazol (5-methylisoxazol-3-ol; CAS 10004-44-1), which has a measured LogP of 0.276 [1]. This difference reflects the contribution of the additional 4-ethyl substituent, which adds two methylene units to the scaffold. In the context of the known positive linear correlation between 4-position substituent lipophilicity and antagonist binding affinity at the GABAA receptor for 3-isoxazolol ligands, this 0.62 log unit increase is predicted to enhance partitioning into the hydrophobic binding pocket and improve membrane transit [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: 4-Ethyl-5-methyl vs. 5-Ethyl-4-methyl Regioisomer

The target compound 4-ethyl-5-methyl-1,2-oxazol-3-ol (CAS 932-12-7) has a computed topological polar surface area (TPSA) of 38.3 Ų . Its direct regioisomer, 5-ethyl-4-methyl-1,2-oxazol-3-one (CAS 51671-62-6), has a reported PSA of 46.26 Ų , a difference of −7.96 Ų (approximately 17% lower). This TPSA reduction is structurally significant: when the ethyl group occupies the 4-position rather than the 5-position, it more effectively shields the polar isoxazolone core from solvent exposure. Both compounds share identical molecular formula (C₆H₉NO₂) and molecular weight (127.14 g/mol), making TPSA and LogP the principal differentiating physicochemical parameters.

Polar surface area Membrane permeability Regioisomer differentiation

Lipophilicity Shift Relative to Parent Isoxazol-3-ol Scaffold

Relative to the unsubstituted parent scaffold isoxazol-3-ol (CAS 5777-20-8), which has an XLogP3-AA of −0.3 [1], the target compound 4-ethyl-5-methyl-1,2-oxazol-3-ol (XLogP3 = 0.9) shows a net lipophilicity increase of +1.2 log units. This represents a more than 15-fold increase in the octanol-water partition coefficient. The molecular weight increases from 85.06 g/mol (parent) to 127.14 g/mol (target), while rotatable bond count increases from 0 to 1. Hydrogen bond donor and acceptor counts remain constant (1 HBD, 2 HBA), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity—a favorable profile for maintaining target binding while improving pharmacokinetic properties.

Scaffold optimization Lead-likeness Lipophilic efficiency

Structural Class Differentiation: Neutral Isoxazol-3-ol Scaffold vs. Zwitterionic 4-PIOL Series

The 4-PIOL (5-(4-piperidyl)-3-isoxazolol) series, extensively characterized as GABAA receptor ligands, contains a basic piperidine moiety at the 5-position that confers zwitterionic character at physiological pH [1]. In contrast, 4-ethyl-5-methyl-1,2-oxazol-3-ol lacks any ionizable basic center, existing as a neutral heterocycle (predominantly in the 3-isoxazolone tautomeric form) across the physiological pH range. This fundamental difference in ionization state has profound implications: the zwitterionic 4-PIOL analogs exhibit restricted CNS penetration despite favorable in vitro receptor affinity, whereas neutral isoxazol-3-ols with comparable lipophilicity are predicted to exhibit superior passive BBB permeability. In the 4-PIOL SAR series, methyl- and ethyl-substituted 4-PIOL analogues were characterized as partial agonists, while larger 4-substituents converted compounds into pure competitive antagonists [2], demonstrating that even within the same core scaffold, the nature of the 4-substituent dictates pharmacological efficacy.

GABAergic pharmacology Scaffold classification CNS drug design

Synthetic Building Block Utility: Regiochemical Differentiation for Downstream Derivatization

The 4-ethyl-5-methyl substitution pattern of the target compound provides a unique synthetic handle that is not accessible from hymexazol (5-methyl only) or the regioisomer. The presence of the 4-ethyl group enables C-4 elaboration via deprotonation/alkylation strategies, while the 5-methyl group remains a relatively inert blocking group. This contrasts with hymexazol, which offers only a single substitution point (the C-4 position, adjacent to the hydroxyl), and the regioisomer 5-ethyl-4-methyl-1,2-oxazol-3-one, where the ethyl group at C-5 creates different steric and electronic environments for reactions at C-4. The compound has been cited in patent literature as a key intermediate for LXR modulators , 1,2-disubstituted heterocyclic compounds , and piperazine/piperidine isoxazole derivatives , as well as in agrochemical compositions . The commercial availability of the compound at 95–98% purity further supports its procurement as a reliable building block.

Synthetic chemistry Building block Regioselectivity

Evidence-Backed Application Scenarios for 4-Ethyl-5-methyl-1,2-oxazol-3-ol


CNS Drug Discovery: Neutral Isoxazol-3-ol Scaffold for GABAA or AMPA Receptor Ligand Design

For programs designing CNS-penetrant GABAA or AMPA receptor modulators using isoxazol-3-ol as a carboxylic acid bioisostere, 4-ethyl-5-methyl-1,2-oxazol-3-ol presents a favorable neutral scaffold with XLogP3 = 0.9 and TPSA = 38.3 Ų—both within desirable ranges for blood-brain barrier penetration . Unlike the extensively studied 4-PIOL series, which bears a basic piperidine and exists as a zwitterion with restricted CNS access, the target compound's neutral character combined with its moderate lipophilicity is predicted to support passive BBB transit while retaining the hydrogen-bonding donor/acceptor pharmacophore essential for receptor recognition [1]. The established SAR from 4-PIOL analogues demonstrates that 4-alkyl substitution directly modulates agonist/antagonist efficacy at GABAA receptors, providing a rational basis for exploring this specific substitution pattern [2].

Agrochemical Lead Optimization: Next-Generation Hymexazol Analogs

Hymexazol (5-methylisoxazol-3-ol) is a commercially established systemic soil and seed fungicide used worldwide for control of Fusarium, Aphanomyces, Pythium, and Corticium spp. . The target compound 4-ethyl-5-methyl-1,2-oxazol-3-ol represents a direct structural evolution of hymexazol, incorporating a 4-ethyl substituent that increases lipophilicity by +0.62 log units and molecular weight by +28.05 g/mol [1]. These changes are expected to alter soil mobility, plant uptake kinetics, and target-site binding relative to the parent fungicide. Patent literature associating 3-hydroxy-5-methylisoxazole derivatives with agrochemical compositions provides precedence for exploring this substitution pattern in fungicide or plant growth regulator development [2].

Synthetic Methodology: Regioselective Building Block for 4,5-Differentially Substituted Isoxazole Libraries

The unambiguous 4-ethyl-5-methyl substitution pattern of the target compound (CAS 932-12-7) makes it a regiochemically defined starting material for constructing 4,5-differentially substituted isoxazole libraries. In contrast to its regioisomer 5-ethyl-4-methyl-1,2-oxazol-3-one (CAS 51671-62-6), which has a higher LogP (1.251 vs. 0.9) and larger PSA (46.26 vs. 38.3 Ų) , the target compound's properties are better suited for generating lead-like compound collections. Its citation across multiple patent families—including LXR modulators and 1,2-disubstituted heterocyclic compounds—confirms its recognized utility as a versatile synthetic intermediate in both pharmaceutical and agrochemical research [1]. Commercial availability at 95–98% purity from multiple suppliers ensures reproducible procurement for library synthesis [2].

Physicochemical Property Benchmarking in Isoxazol-3-ol Scaffold Hopping

In medicinal chemistry campaigns where scaffold hopping among heterocyclic carboxylic acid bioisosteres is pursued, the target compound serves as a well-characterized reference point with documented computed properties (XLogP3 = 0.9, TPSA = 38.3 Ų, HBD = 1, HBA = 2, rotatable bonds = 1) . Its properties can be benchmarked against other bioisostere classes: the parent isoxazol-3-ol (XLogP3-AA = −0.3; more polar) [1], isothiazol-3-ol analogs (1.7 pKa units less acidic than corresponding isoxazol-3-ols) [2], and the 5-ethyl-4-methyl regioisomer (LogP = 1.251; more lipophilic). This comparative dataset enables rational selection of the optimal scaffold for a given target product profile, particularly when balancing polarity requirements for solubility against lipophilicity requirements for membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-5-methyl-1,2-oxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.